molecular formula C15H12F6N2O3 B4331227 METHYL 3,3,3-TRIFLUORO-2-(2-METHYL-1H-INDOL-3-YL)-2-(2,2,2-TRIFLUOROACETAMIDO)PROPANOATE

METHYL 3,3,3-TRIFLUORO-2-(2-METHYL-1H-INDOL-3-YL)-2-(2,2,2-TRIFLUOROACETAMIDO)PROPANOATE

Cat. No.: B4331227
M. Wt: 382.26 g/mol
InChI Key: XRLCSDRCGCVJAB-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(trifluoroacetyl)alaninate is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, an indole ring, and an alaninate moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3,3,3-TRIFLUORO-2-(2-METHYL-1H-INDOL-3-YL)-2-(2,2,2-TRIFLUOROACETAMIDO)PROPANOATE typically involves multiple steps, including the formation of the indole ring, introduction of the trifluoromethyl group, and coupling with alaninate. Common reagents used in these reactions include trifluoroacetic anhydride, methyl iodide, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(trifluoroacetyl)alaninate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(trifluoroacetyl)alaninate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-(2-METHYL-1H-INDOL-3-YL)-2-(2,2,2-TRIFLUOROACETAMIDO)PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and indole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)propanoate
  • Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)butanoate
  • Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)pentanoate

Uniqueness

Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(trifluoroacetyl)alaninate is unique due to the presence of both the trifluoromethyl group and the indole ring, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions and reactivity compared to other similar compounds.

Properties

IUPAC Name

methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F6N2O3/c1-7-10(8-5-3-4-6-9(8)22-7)13(12(25)26-2,15(19,20)21)23-11(24)14(16,17)18/h3-6,22H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLCSDRCGCVJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C(=O)OC)(C(F)(F)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
METHYL 3,3,3-TRIFLUORO-2-(2-METHYL-1H-INDOL-3-YL)-2-(2,2,2-TRIFLUOROACETAMIDO)PROPANOATE
Reactant of Route 2
Reactant of Route 2
METHYL 3,3,3-TRIFLUORO-2-(2-METHYL-1H-INDOL-3-YL)-2-(2,2,2-TRIFLUOROACETAMIDO)PROPANOATE
Reactant of Route 3
Reactant of Route 3
METHYL 3,3,3-TRIFLUORO-2-(2-METHYL-1H-INDOL-3-YL)-2-(2,2,2-TRIFLUOROACETAMIDO)PROPANOATE
Reactant of Route 4
Reactant of Route 4
METHYL 3,3,3-TRIFLUORO-2-(2-METHYL-1H-INDOL-3-YL)-2-(2,2,2-TRIFLUOROACETAMIDO)PROPANOATE
Reactant of Route 5
Reactant of Route 5
METHYL 3,3,3-TRIFLUORO-2-(2-METHYL-1H-INDOL-3-YL)-2-(2,2,2-TRIFLUOROACETAMIDO)PROPANOATE
Reactant of Route 6
Reactant of Route 6
METHYL 3,3,3-TRIFLUORO-2-(2-METHYL-1H-INDOL-3-YL)-2-(2,2,2-TRIFLUOROACETAMIDO)PROPANOATE

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